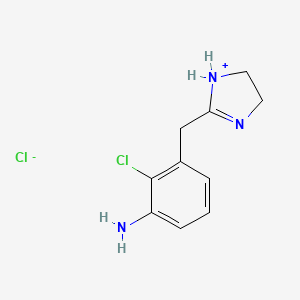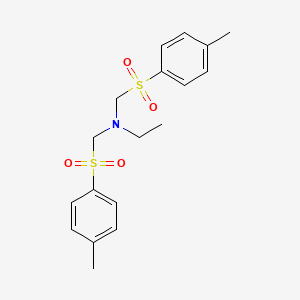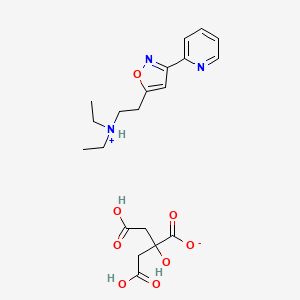
Fmoc-Lys(epsilonAhx-biotinyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(epsilonAhx-biotinyl)-OH: is a synthetic compound used in various biochemical and pharmaceutical applications. It is a derivative of lysine, a naturally occurring amino acid, and is modified with a biotinyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and bioconjugation studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(epsilonAhx-biotinyl)-OH typically involves the following steps:
Protection of Lysine: The epsilon-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Biotinylation: The protected lysine is then reacted with biotinylation reagents to attach the biotinyl group to the epsilon-amino group.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
化学反应分析
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further modifications of the lysine residue.
Bioconjugation Reactions: The biotinyl group can form strong non-covalent interactions with streptavidin or avidin, making it useful for various bioconjugation applications.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Biotinylation: Biotinylation reagents such as biotin-N-hydroxysuccinimide (NHS) ester are used under mild conditions.
Major Products:
Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives that can be further modified.
Biotinylated Conjugates: The biotinyl group allows for the formation of biotin-streptavidin conjugates.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Lys(epsilonAhx-biotinyl)-OH is used as a building block in solid-phase peptide synthesis.
Bioconjugation: The biotinyl group allows for the attachment of peptides to various surfaces and molecules.
Biology:
Protein Labeling: The biotinyl group can be used to label proteins for detection and purification.
Cell Imaging: Biotinylated peptides can be used in cell imaging studies to visualize cellular processes.
Medicine:
Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems.
Diagnostics: Biotinylated compounds are used in diagnostic assays for the detection of various biomolecules.
Industry:
Biotechnology: this compound is used in the development of biotechnological products and processes.
作用机制
Molecular Targets and Pathways: The biotinyl group in Fmoc-Lys(epsilonAhx-biotinyl)-OH binds strongly to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications, such as protein purification and detection.
相似化合物的比较
Fmoc-Lys(biotinyl)-OH: Similar to Fmoc-Lys(epsilonAhx-biotinyl)-OH but without the epsilonAhx spacer.
Fmoc-Lys(epsilonAhx)-OH: Contains the epsilonAhx spacer but lacks the biotinyl group.
Uniqueness: this compound is unique due to the presence of both the biotinyl group and the epsilonAhx spacer, which provides additional flexibility and functionality in bioconjugation applications.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)






![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)




